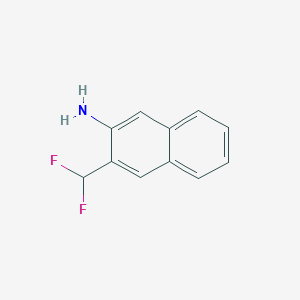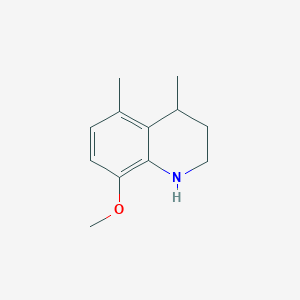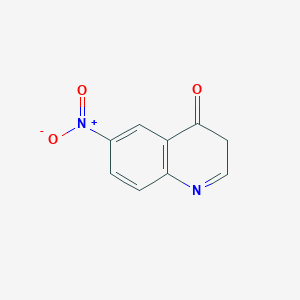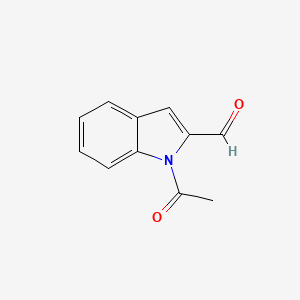
4-(3-Aminopropyl)heptane-1,7-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Aminopropyl)heptane-1,7-diamine is a polyamine compound with the molecular formula C10H25N3. It is characterized by the presence of two primary amine groups and one secondary amine group, making it a versatile molecule in various chemical reactions and applications. This compound is often used in the synthesis of polymers, pharmaceuticals, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropyl)heptane-1,7-diamine typically involves the reaction of heptane-1,7-diamine with 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously collected and purified. This method is efficient and cost-effective for large-scale production.
化学反应分析
Types of Reactions
4-(3-Aminopropyl)heptane-1,7-diamine undergoes various chemical reactions, including:
Oxidation: The primary amine groups can be oxidized to form corresponding nitro compounds.
Reduction: The nitro groups can be reduced back to amines using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Alkyl halides such as methyl iodide or ethyl bromide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of primary amines.
Substitution: Formation of secondary and tertiary amines.
科学研究应用
4-(3-Aminopropyl)heptane-1,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of adhesives, coatings, and other industrial materials.
作用机制
The mechanism of action of 4-(3-Aminopropyl)heptane-1,7-diamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This can lead to changes in cellular processes and metabolic pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in polyamine biosynthesis, leading to altered cellular growth and proliferation.
相似化合物的比较
Similar Compounds
1,7-Heptanediamine: A simpler diamine with two primary amine groups.
Bis(3-aminopropyl)amine: Contains two primary amine groups and one secondary amine group, similar to 4-(3-Aminopropyl)heptane-1,7-diamine.
Uniqueness
This compound is unique due to its specific arrangement of amine groups, which allows for a broader range of chemical reactions and applications compared to simpler diamines. Its structure provides greater flexibility in forming complex molecules and interacting with biological targets.
属性
分子式 |
C10H25N3 |
|---|---|
分子量 |
187.33 g/mol |
IUPAC 名称 |
4-(3-aminopropyl)heptane-1,7-diamine |
InChI |
InChI=1S/C10H25N3/c11-7-1-4-10(5-2-8-12)6-3-9-13/h10H,1-9,11-13H2 |
InChI 键 |
ORXJAHKNMXPUIS-UHFFFAOYSA-N |
规范 SMILES |
C(CC(CCCN)CCCN)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[2,3'-Bipyridin]-5'-ylmethanol](/img/structure/B11907037.png)






